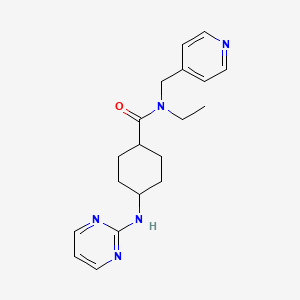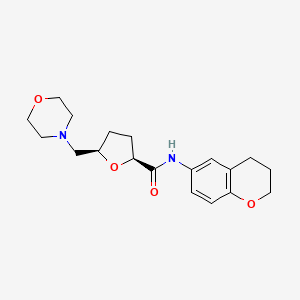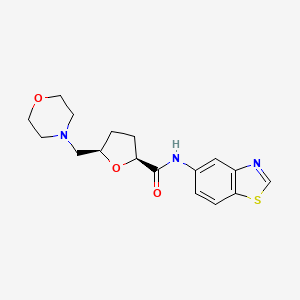
(3S)-3-ethoxy-N-(2-ethylquinolin-4-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-ethoxy-N-(2-ethylquinolin-4-yl)pyrrolidine-1-carboxamide, also known as EEQ, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
(3S)-3-ethoxy-N-(2-ethylquinolin-4-yl)pyrrolidine-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting various diseases, including Alzheimer's disease and Parkinson's disease. In neuroscience, this compound has been studied for its potential to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
Mécanisme D'action
The mechanism of action of (3S)-3-ethoxy-N-(2-ethylquinolin-4-yl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to modulate the activity of certain receptors in the brain, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. Studies have also shown that this compound can modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3S)-3-ethoxy-N-(2-ethylquinolin-4-yl)pyrrolidine-1-carboxamide in lab experiments is its high purity and stability, which makes it ideal for studying its effects on various biological systems. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for research on (3S)-3-ethoxy-N-(2-ethylquinolin-4-yl)pyrrolidine-1-carboxamide, including further studies on its mechanism of action and its potential applications in drug discovery and neuroscience. Additionally, research on the synthesis of new analogs of this compound may lead to the development of more potent and selective compounds with improved therapeutic properties. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound may help to optimize its use in various therapeutic settings.
Méthodes De Synthèse
(3S)-3-ethoxy-N-(2-ethylquinolin-4-yl)pyrrolidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-ethyl-4-hydroxyquinoline with ethyl chloroformate, followed by the addition of 3S-pyrrolidine-1-carboxylic acid and subsequent purification steps. This method has been successfully used to produce high yields of pure this compound for research purposes.
Propriétés
IUPAC Name |
(3S)-3-ethoxy-N-(2-ethylquinolin-4-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-3-13-11-17(15-7-5-6-8-16(15)19-13)20-18(22)21-10-9-14(12-21)23-4-2/h5-8,11,14H,3-4,9-10,12H2,1-2H3,(H,19,20,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZJGPVNYBJDMP-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1)NC(=O)N3CCC(C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC2=CC=CC=C2C(=C1)NC(=O)N3CC[C@@H](C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S)-1-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-N,N-dimethyl-4-(triazol-1-yl)pyrrolidin-3-amine](/img/structure/B7346069.png)
![(3S,4R)-3-(hydroxymethyl)-N-imidazo[1,2-a]pyridin-7-yl-4-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B7346087.png)
![(2R)-N-[(6-methoxypyridin-2-yl)methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B7346089.png)
![(2S,3R)-2-ethyl-N-[(6-methoxypyridin-2-yl)methyl]oxolane-3-carboxamide](/img/structure/B7346092.png)
![1-[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-3-(2-methoxypyridin-4-yl)urea](/img/structure/B7346094.png)
![(3aS,6aR)-N-[3-[ethyl(methyl)carbamoyl]phenyl]-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7346104.png)

![(3aS,6aR)-N-(5-methoxy-1,3-thiazol-2-yl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7346115.png)
![2-[(3aS,7aS)-5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7346119.png)
![[(3S)-oxolan-3-yl]-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7346131.png)
![(3aS,6aR)-N-[1-(2,4-difluorophenyl)-5-methylpyrazol-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7346142.png)
![(2S,5R)-5-(morpholin-4-ylmethyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]oxolane-2-carboxamide](/img/structure/B7346156.png)

